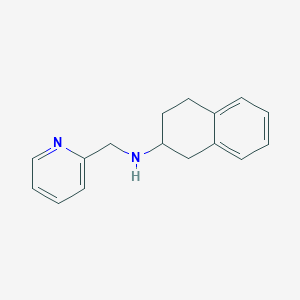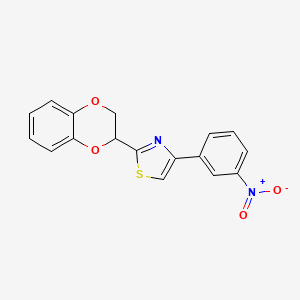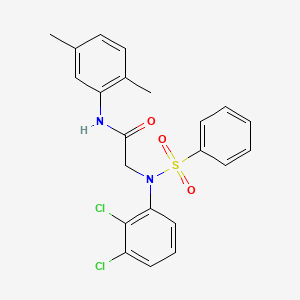![molecular formula C16H21Cl2NO3 B5175292 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B5175292.png)
4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine, also known as DCM, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine involves its interaction with the Kv1.3 channel, which leads to a decrease in the channel's activity. This, in turn, leads to a decrease in the activity of T cells, which are involved in the immune response. Additionally, 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been shown to have anti-proliferative effects on cancer cells, although the exact mechanism of action in this context is not yet fully understood.
Biochemical and Physiological Effects:
In addition to its effects on ion channels and immune cells, 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been shown to have a number of other biochemical and physiological effects. For example, 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, which could have implications for the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been shown to have antioxidant properties, which could make it useful in the development of treatments for diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine in lab experiments is its high potency and selectivity for the Kv1.3 channel. This makes it a valuable tool for studying the function of this channel in various contexts. However, one limitation of using 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine is that it can be difficult to obtain in high purity, which can limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research on 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine. One area of interest is the development of new analogs of 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine that could have improved potency and selectivity for the Kv1.3 channel. Additionally, further research is needed to fully understand the mechanism of action of 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine in cancer cells and to determine its potential as a cancer treatment. Finally, there is interest in exploring the potential therapeutic applications of 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine in a variety of other contexts, including metabolic disorders, neurodegenerative diseases, and autoimmune diseases.
合成法
4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with butyric anhydride, followed by the reaction of the resulting intermediate with 2,6-dimethylmorpholine. The final product is purified through a series of chromatography steps to obtain a high-purity sample.
科学的研究の応用
4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels in neurons and as a potential treatment for certain types of cancer. In particular, 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been shown to be a potent inhibitor of the potassium channel Kv1.3, which is expressed in T cells and has been implicated in the development of autoimmune diseases.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO3/c1-11-9-19(10-12(2)22-11)16(20)4-3-7-21-15-6-5-13(17)8-14(15)18/h5-6,8,11-12H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCHDBDFOSSYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl {1-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-4-piperidinyl}carbamate](/img/structure/B5175220.png)
![2-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide](/img/structure/B5175225.png)
![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5175232.png)

![4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-6-isopropyl-2-pyrimidinamine](/img/structure/B5175261.png)

![N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5175273.png)
![5-[4-(diethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5175278.png)
![(3aS*,6aR*)-3-[2-(1-piperidinyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5175285.png)

![5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5175305.png)
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5175312.png)
![N-(2-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5175335.png)